molecular formula C24H24N2O6S B4879979 METHYL 4-[2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDO]BENZOATE

METHYL 4-[2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDO]BENZOATE

Cat. No.: B4879979
M. Wt: 468.5 g/mol
InChI Key: FBPRCAGETHJOQZ-UHFFFAOYSA-N
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Description

Methyl 4-[2-(N-phenyl2-methoxy-5-methylbenzenesulfonamido)acetamido]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methoxy, methyl, sulfonamido, and acetamido groups, which contribute to its diverse reactivity and utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(N-phenyl2-methoxy-5-methylbenzenesulfonamido)acetamido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with aniline to form the sulfonamide intermediate.

    Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride to introduce the acetamido group.

    Esterification: The final step involves the esterification of the resulting compound with methyl 4-aminobenzoate to form the target compound.

These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(N-phenyl2-methoxy-5-methylbenzenesulfonamido)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the sulfonamido moiety can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives .

Scientific Research Applications

Methyl 4-[2-(N-phenyl2-methoxy-5-methylbenzenesulfonamido)acetamido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[2-(N-phenyl2-methoxy-5-methylbenzenesulfonamido)acetamido]benzoate involves its interaction with specific molecular targets. The sulfonamido and acetamido groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the aromatic rings can participate in π-π interactions, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(N-phenyl2-methoxy-5-methylbenzenesulfonamido)acetamido]benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

methyl 4-[[2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-17-9-14-21(31-2)22(15-17)33(29,30)26(20-7-5-4-6-8-20)16-23(27)25-19-12-10-18(11-13-19)24(28)32-3/h4-15H,16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPRCAGETHJOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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